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Compound of Interest

Compound Name: PF-04217903

Cat. No.: B1663016 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PF-04217903, a potent and highly

selective ATP-competitive inhibitor of the c-Met receptor tyrosine kinase. This document

consolidates key quantitative data, detailed experimental methodologies, and visual

representations of its mechanism of action and experimental workflows.

Core Concepts: ATP-Competitive Inhibition by PF-
04217903
PF-04217903 functions as a small molecule inhibitor that directly competes with adenosine

triphosphate (ATP) for binding to the catalytic kinase domain of the c-Met receptor.[1] By

occupying the ATP-binding pocket, PF-04217903 prevents the phosphorylation and subsequent

activation of c-Met, thereby blocking downstream signaling pathways crucial for cell growth,

survival, migration, and invasion.[1] Its mechanism of action is characterized by high potency

and remarkable selectivity for c-Met over a vast array of other kinases, making it a valuable tool

for studying c-Met-driven oncogenesis.[2]

The c-Met signaling pathway, upon activation by its ligand, hepatocyte growth factor (HGF),

triggers a cascade of intracellular events. The diagram below illustrates the canonical c-Met

signaling pathway and the point of inhibition by PF-04217903.
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Caption: c-Met signaling pathway and inhibition by PF-04217903.

Quantitative Data Summary
The following tables summarize the key quantitative data for PF-04217903 from various in vitro

and cellular assays.
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Table 1: In Vitro Kinase Inhibition

Target Assay Type Parameter Value (nM) Reference

c-Met
Biochemical

Kinase Assay
Ki 4.5 [1]

c-Met
Biochemical

Kinase Assay
Ki 4.8 [2][3]

c-Met (Wild

Type)

Cellular

Phosphorylation
IC50 7.3 [2]

c-Met-H1094R Cellular Assay IC50 3.1 [4]

c-Met-R988C Cellular Assay IC50 6.4 [4]

c-Met-T1010I Cellular Assay IC50 6.7 [4]

c-Met-Y1230C Cellular Assay IC50 >10,000 [4]

Table 2: Cellular Activity of PF-04217903

Cell Line Assay Type Parameter Value (nM) Reference

GTL-16 Proliferation IC50 5-16 [1]

H1993 Proliferation IC50 5-16 [1]

A549
c-Met

Phosphorylation
IC50 4.8 [1][4]

HUVEC
c-Met

Phosphorylation
IC50 4.6 [2]

HUVEC Survival IC50 12 [1]

HUVEC Apoptosis IC50 27 [1]

HUVEC Matrigel Invasion IC50 7.3 [1]

Table 3: Kinase Selectivity Profile
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Parameter Value Reference

Selectivity over >150 other

kinases
>1000-fold [1]

Experimental Protocols
This section details the methodologies for key experiments used to characterize the activity of

PF-04217903.

Biochemical Kinase Assay (Continuous-Coupled
Spectrophotometric Assay)
This assay quantifies the catalytic activity of recombinant human c-Met kinase by measuring

the production of ADP.

Principle: The time-dependent production of ADP by c-Met is coupled to the oxidation of NADH,

which can be monitored by the decrease in absorbance at 340 nm.

Protocol:

Prepare a reaction mixture containing the c-Met enzyme, a peptide substrate, and ATP in a

suitable kinase buffer.

Add PF-04217903 at various concentrations.

Initiate the reaction by adding a coupling system containing pyruvate kinase and lactate

dehydrogenase.

Continuously monitor the decrease in NADH absorbance at 340 nm using a

spectrophotometer.

Calculate the rate of reaction and determine the Ki value for PF-04217903.

Cellular c-Met Phosphorylation ELISA
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This enzyme-linked immunosorbent assay (ELISA) measures the inhibition of c-Met

phosphorylation in a cellular context.

Protocol:

Seed cells (e.g., A549, HUVEC) in 96-well plates and culture overnight.[4]

Replace the growth medium with serum-free medium.[4]

Add serial dilutions of PF-04217903 to the wells and incubate for 1-2 hours.[5]

For ligand-dependent phosphorylation, stimulate the cells with HGF for a short period (e.g.,

10-20 minutes).[5]

Lyse the cells and transfer the lysates to an ELISA plate coated with an anti-c-Met capture

antibody.

Detect phosphorylated c-Met using a primary antibody specific for phospho-c-Met, followed

by a horseradish peroxidase (HRP)-conjugated secondary antibody.

Add a chemiluminescent substrate and measure the signal using a plate reader.

Calculate the IC50 value by plotting the percentage of inhibition against the log concentration

of PF-04217903.

Cell Proliferation Assay
This assay assesses the effect of PF-04217903 on the growth of tumor cell lines.

Protocol (using MTT/Resazurin):

Seed cells in 96-well plates at a low density.[6]

Treat the cells with various concentrations of PF-04217903.[6]

Incubate for a defined period (e.g., 72 hours).[6]

Add MTT or resazurin reagent to each well and incubate until a color change is observed.
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Measure the absorbance or fluorescence using a microplate reader.

Calculate the IC50 value for cell growth inhibition.

Apoptosis Assay
This assay determines the ability of PF-04217903 to induce programmed cell death.

Protocol (using ssDNA Apoptosis ELISA Kit):

Seed cells (e.g., GTL-16) in 96-well plates.[5]

Treat the cells with different concentrations of PF-04217903 in serum-free media for 24-48

hours.[5]

Lyse the cells and perform the ELISA according to the manufacturer's instructions to detect

single-stranded DNA (ssDNA), a marker of apoptosis.[5]

Measure the absorbance and quantify the induction of apoptosis relative to untreated

controls.

In Vivo Xenograft Tumor Model
This protocol evaluates the antitumor efficacy of PF-04217903 in a living organism.

Protocol:

Implant human tumor cells (e.g., GTL-16, U87MG) subcutaneously into

immunocompromised mice.[5]

Allow the tumors to reach a predetermined size (e.g., 100-200 mm³).[5]

Administer PF-04217903 orally at various doses or a vehicle control daily.[5]

Measure tumor volume and body weight regularly throughout the study.

At the end of the study, excise the tumors for pharmacodynamic analysis (e.g., Western

blotting for p-c-Met, immunohistochemistry for proliferation and apoptosis markers).
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Evaluate the antitumor efficacy based on tumor growth inhibition.

The following diagram illustrates a general workflow for evaluating a c-Met inhibitor like PF-
04217903.
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Caption: General experimental workflow for inhibitor characterization.

Chemical Structure
The chemical structure of PF-04217903 is provided below.

IUPAC Name: 2-(4-(1-((quinolin-6-yl)methyl)-1H-1,2,3-triazolo[4,5-b]pyrazin-5-yl)-1H-pyrazol-1-

yl)ethan-1-ol
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Chemical Formula: C19H16N8O

Molecular Weight: 372.38 g/mol

This guide provides a comprehensive technical overview of PF-04217903, intended to support

further research and development efforts in the field of c-Met targeted cancer therapy. The

detailed protocols and summarized data serve as a valuable resource for scientists and

researchers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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